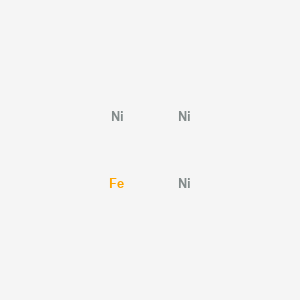
Iron;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and nickel are transition metals that form a variety of compounds and alloys, collectively known as iron-nickel compounds. These compounds are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties, such as high strength, corrosion resistance, and magnetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron-nickel compounds can be synthesized through several methods. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form the alloy .
Industrial Production Methods: Industrially, iron-nickel alloys are produced through processes such as smelting and electroplating. In smelting, iron and nickel ores are heated together in a furnace to produce the alloy. Electroplating involves the deposition of nickel onto an iron substrate using an electrolytic solution containing nickel ions .
Analyse Chemischer Reaktionen
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, iron-nickel alloys can be oxidized to form iron and nickel oxides. Reduction reactions, such as the hydrogen reduction of nickel oxide, are also common .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of iron-nickel compounds include iron and nickel oxides, hydroxides, and other mixed metal oxides. These products are often used as catalysts in various industrial processes .
Wissenschaftliche Forschungsanwendungen
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for reactions such as the reforming of hydrocarbons . In biology and medicine, iron-nickel nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) due to their magnetic properties . Industrially, iron-nickel alloys are used in the production of stainless steel, batteries, and high-temperature superconductors .
Wirkmechanismus
The mechanism of action of iron-nickel compounds varies depending on their application. For instance, in catalysis, the surface of iron-nickel alloys provides active sites for chemical reactions, facilitating the conversion of reactants to products . In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
Vergleich Mit ähnlichen Verbindungen
Iron-nickel compounds are often compared with other transition metal alloys, such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength, corrosion resistance, and thermal stability . Similar compounds include iron-cobalt and iron-chromium alloys, which are also used in various industrial applications .
Eigenschaften
CAS-Nummer |
12022-66-1 |
|---|---|
Molekularformel |
FeNi3 |
Molekulargewicht |
231.93 g/mol |
IUPAC-Name |
iron;nickel |
InChI |
InChI=1S/Fe.3Ni |
InChI-Schlüssel |
YJIOZLSSTYZTNB-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Ni].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



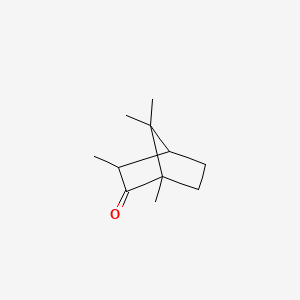
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
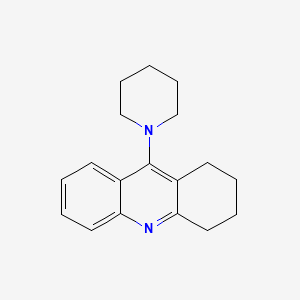
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
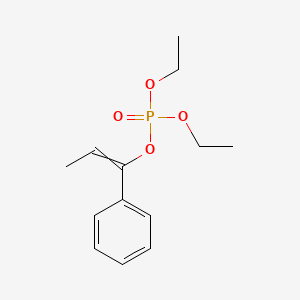
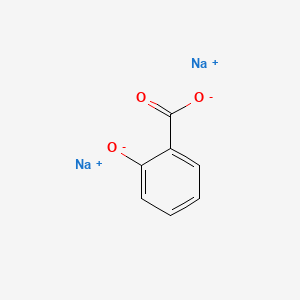
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
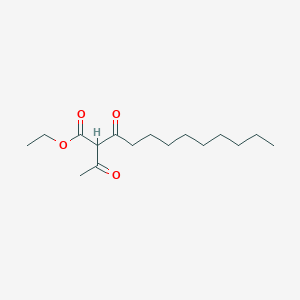
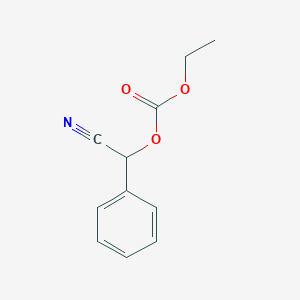
![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
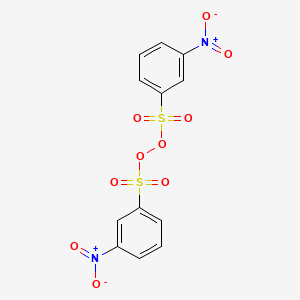
![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
